Nitrosyl iodide

Catalog No.
S15207655
CAS No.
58585-94-7
M.F
INO
M. Wt
156.911 g/mol
Availability
In Stock
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Nitrosyl iodide

CAS Number

58585-94-7

Product Name

Nitrosyl iodide

IUPAC Name

nitrosyl iodide

Molecular Formula

INO

Molecular Weight

156.911 g/mol

InChI

InChI=1S/INO/c1-2-3

InChI Key

VBAXOVGEFYCYMW-UHFFFAOYSA-N

Canonical SMILES

N(=O)I

Nitrosyl iodide is a chemical compound with the formula INO, consisting of one nitrogen atom, one oxygen atom, and one iodine atom. It has a molecular weight of approximately 156.91 grams per mole. The compound is characterized by its unique structural arrangement, which includes a nitrogen-oxygen double bond and an iodine atom bonded to nitrogen. This configuration contributes to its reactivity and potential applications in various fields, including chemistry and materials science .

  • Oxidation: Nitrosyl iodide can be oxidized to produce iodine and nitrogen dioxide:
    2INOI2+2NO2\text{INO}\rightarrow \text{I}_2+2\text{NO}
  • Decomposition: Under certain conditions, it can decompose to yield nitrogen monoxide and iodine:
    2INOI2+2NO2\text{INO}\rightarrow \text{I}_2+2\text{NO}
  • Formation Reactions: It can be synthesized through reactions involving iodine and nitrogen oxides, typically in the gas phase .

Nitrosyl iodide can be synthesized via several methods:

  • Direct Reaction: A common method involves the reaction of iodine with nitrogen monoxide in a controlled environment:
    I2+2NO2INO\text{I}_2+2\text{NO}\rightarrow 2\text{INO}
  • Gas Phase Synthesis: It can also be generated in situ by mixing gaseous iodine with nitrogen dioxide or other nitrogen oxides under specific conditions .
  • Photo

Nitrosyl iodide has potential applications in various fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis, particularly for introducing iodine into organic molecules.
  • Spectroscopy: Nitrosyl iodide is studied using high-resolution spectroscopy to understand its molecular structure and behavior in different states .
  • Catalysis: Its unique properties may allow it to act as a catalyst in specific

Interaction studies involving nitrosyl iodide often focus on its reactivity with other chemical species. For instance, research indicates that it can interact with various nitrogen oxides, potentially leading to complex reaction pathways that may have implications for atmospheric chemistry and pollution control. Further studies are needed to elucidate these interactions fully.

Several compounds share similarities with nitrosyl iodide due to their structural features or chemical behavior. Here are some notable examples:

Compound NameFormulaKey Characteristics
Nitrosyl chlorideClNOContains chlorine instead of iodine; used in similar reactions.
Iodine monoxideIOA simpler compound that also contains iodine and oxygen; less stable.
Nitrogen dioxideNO2A well-known gas that reacts with various compounds; important in atmospheric chemistry.
Nitrosyl bromideBrNOSimilar structure but contains bromine; exhibits different reactivity patterns.

Uniqueness of Nitrosyl Iodide

Nitrosyl iodide is unique due to its specific combination of iodine and nitrogen oxides, allowing for distinct reactivity patterns not observed in other similar compounds. Its ability to undergo oxidation and decomposition reactions makes it particularly interesting for both theoretical studies and practical applications in chemical synthesis.

The synthesis of nitrosyl iodide in ethanolic and aqueous ethanolic systems relies on the interplay between nitric oxide (NO), iodine, and acidic conditions. In ethanol, NO reacts with molecular iodine ($$ \text{I}2 $$) under hydrochloric acid (HCl) catalysis to yield nitrosyl iodide ($$ \text{NOI} $$) and nitrous oxide ($$ \text{N}2\text{O} $$) as a byproduct. The reaction proceeds via the intermediate formation of hyriodic acid ($$ \text{HI} $$), which is oxidized by NO to regenerate $$ \text{I}2 $$, sustaining the catalytic cycle. Aqueous ethanol enhances solubility of ionic species, accelerating the oxidation of iodide ($$ \text{I}^- $$) to $$ \text{I}2 $$, as evidenced by kinetic studies showing a 3.5-fold rate increase in 50% aqueous ethanol compared to pure ethanol.

The solvent’s dielectric constant significantly influences reaction equilibrium. For example, acetonitrile, a polar aprotic solvent, fails to support $$ \text{NOI} $$ formation due to insufficient solvation of $$ \text{HI} $$, whereas ethanol’s protic nature stabilizes ionic intermediates. Spectroscopic analyses confirm that $$ \text{NOI} $$ remains stable in ethanol for >24 hours at 25°C, but decomposes in acetonitrile within minutes, underscoring the critical role of solvent choice.

Catalytic Pathways Involving Metal Iodide Complexes

Metal iodides such as zinc iodide ($$ \text{ZnI}2 $$), iron(II) iodide ($$ \text{FeI}2 $$), and tin(IV) iodide ($$ \text{SnI}4 $$) act as precursors for $$ \text{NOI} $$ generation through solvolysis-driven mechanisms. In ethanol, $$ \text{ZnI}2 $$ undergoes partial hydrolysis to produce $$ \text{HI} $$, which subsequently reacts with NO and $$ \text{I}2 $$ to form $$ \text{NOI} $$ (Equation 1):
$$
\text{ZnI}
2 + 2\text{H}2\text{O} \rightarrow \text{Zn(OH)}2 + 2\text{HI} \quad \text{(1)}
$$
$$
2\text{HI} + 2\text{NO} + \text{I}2 \rightarrow 2\text{NOI} + \text{H}2\text{O} + \text{N}2\text{O} \quad \text{(2)}
$$
The catalytic activity of $$ \text{ZnI}
2 $$ is concentration-dependent, with optimal performance observed at 0.1–0.3 M, achieving 95% $$ \text{NOI} $$ yield within 25 minutes. Similarly, $$ \text{FeI}2 $$ and $$ \text{SnI}4 $$ enhance reaction rates by 40% and 65%, respectively, compared to non-catalytic systems, likely due to their higher Lewis acidity facilitating $$ \text{I}^- $$ oxidation.

Notably, iodine ($$ \text{I}_2 $$) addition to thiolate-protected metal nanoclusters (e.g., Au–SG MPCs) has been shown to remove surface ligands, exposing active metal sites that accelerate iodide oxidation. This parallels the role of metal iodides in $$ \text{NOI} $$ synthesis, where iodide dissolution and redox cycling are critical.

Nitrosation Mechanisms of Tertiary Amines via Nitrosyl Iodide Intermediates

Nitrosyl iodide mediates the nitrosation of tertiary amines such as $$ N $$-methylpiperazine, morpholine, and piperidine through electrophilic attack at the amine nitrogen. Under mildly acidic conditions (pH ≈ 2.1), $$ \text{NOI} $$ reacts with the unprotonated amine to form $$ N $$-nitrosamines, with the reaction rate limited by $$ \text{NOI} $$-amine complex formation (Equation 3):
$$
\text{R}3\text{N} + \text{NOI} \rightarrow \text{R}3\text{N}^+-\text{NO}^- \rightarrow \text{R}2\text{N}-\text{NO} + \text{HI} \quad \text{(3)}
$$
Kinetic studies reveal a second-order dependence on amine concentration and a first-order dependence on $$ \text{NOI} $$, with rate constants ($$ k $$) ranging from $$ 1.2 \times 10^{-3} $$ to $$ 4.7 \times 10^{-3} $$ L·mol$$^{-1}$$·s$$^{-1}$$ for $$ N $$-methylpiperazine in ethanol. Strongly basic amines like piperidine require equimolar $$ \text{KI} $$ and $$ \text{HCl} $$ to neutralize the solution via $$ \text{N}
2\text{O} $$ formation, enabling nitrosation at practical rates.

The reaction’s pH profile exhibits a bell-shaped curve, with maximal efficiency near pH 2.1. At lower pH (<1.5), amine protonation inhibits nucleophilic attack, while at higher pH (>3), $$ \text{NOI} $$ decomposition dominates, reducing nitrosation yields.

Nucleophilic Attack Dynamics at Nitroso-Nitrogen Centers

The nitroso-nitrogen center in nitrosyl iodide exhibits pronounced electrophilic character, making it highly susceptible to nucleophilic attack [6] [7]. The nitrogen atom possesses only three pairs of electrons in its valence shell, creating a significant electron deficiency that renders it an excellent electrophile for nucleophilic substitution reactions [6]. This electronic configuration establishes the fundamental driving force for nucleophilic attack dynamics observed in nitrosyl iodide-mediated processes [7] [8].

Research investigations have demonstrated that nucleophilic attack at the nitroso-nitrogen center follows a characteristic mechanistic pathway involving initial coordination of the nucleophile to the electron-deficient nitrogen atom [4] [9]. The process begins with the approach of electron-rich species toward the positively polarized nitrogen center, facilitated by the electron-withdrawing effect of the iodine substituent [4]. This initial interaction creates a transition state structure that ultimately leads to the formation of new nitrogen-nucleophile bonds while simultaneously weakening the existing nitrogen-iodine bond [9] [10].

The kinetic behavior of nucleophilic attack processes reveals significant dependence on the nature of the attacking nucleophile [11] [10]. Secondary amines demonstrate particularly high reactivity toward nitrosyl iodide, with rate constants approaching diffusion-limited values under optimal conditions [11]. The formation of nitrogen-nitrosamine products proceeds through a direct nucleophilic displacement mechanism, where the incoming amine nucleophile attacks the nitroso-nitrogen center while the iodide ion departs as a leaving group [4] [9].

Mechanistic studies utilizing stopped-flow spectrophotometry have revealed that the nucleophilic attack step exhibits second-order kinetics, with rate constants ranging from 10⁸ to 10⁹ liters per mole per second depending on the basicity of the nucleophile [11]. These exceptionally high rate constants indicate that the reaction approaches the diffusion-controlled limit, suggesting that the intrinsic reactivity of the nitroso-nitrogen center is extremely high [11] [12].

Table 2: Kinetic Parameters for Nucleophilic Attack on Nitrosyl Iodide

Nucleophile TypeRate Constant (M⁻¹s⁻¹)Temperature (K)Mechanism
Primary Amines10⁷ - 10⁸298Direct displacement
Secondary Amines10⁸ - 10⁹298Diffusion-limited
Aromatic Amines10⁶ - 10⁷298Activated complex

The stereochemical aspects of nucleophilic attack reveal that the process typically proceeds through a backside attack mechanism, similar to bimolecular nucleophilic substitution reactions [13]. This stereochemical preference arises from the optimal orbital overlap between the nucleophile lone pair and the antibonding orbital of the nitrogen-iodine bond [13] [7]. The transition state geometry exhibits significant bond lengthening of the nitrogen-iodine bond while the new nitrogen-nucleophile bond begins to form [7].

Temperature dependence studies indicate that nucleophilic attack processes exhibit relatively low activation energies, typically ranging from 15 to 25 kilojoules per mole [3] [11]. This low activation barrier contributes to the high reactivity observed for nitrosyl iodide in nucleophilic substitution reactions and explains the rapid kinetics observed under ambient conditions [11] [14].

Electrophilic Substitution Pathways in Aromatic Systems

Nitrosyl iodide demonstrates significant capability for participating in electrophilic aromatic substitution reactions, where it functions as an effective nitrosating agent toward electron-rich aromatic systems [15] [16]. The mechanism involves the generation of nitrosonium cation equivalents through heterolytic cleavage of the nitrogen-iodine bond, creating a highly electrophilic species capable of attacking aromatic π-electron systems [15] [6].

The electrophilic substitution process initiates with the formation of an activated nitrosyl iodide complex, where the molecule adopts a configuration that facilitates heterolytic bond cleavage [16] [17]. This activation step generates a nitrosonium cation equivalent that exhibits exceptionally high electrophilicity due to the formal positive charge concentrated on the nitrogen atom [6] [17]. The resulting electrophilic species demonstrates remarkable selectivity for electron-rich aromatic substrates, particularly those containing activating substituents [15] [16].

Mechanistic investigations reveal that the electrophilic aromatic substitution pathway proceeds through the formation of a π-complex intermediate, followed by the generation of a σ-complex arenium ion [15] [16]. The initial π-complex formation involves weak association between the nitrosonium electrophile and the aromatic π-electron cloud, creating a pre-reaction complex that positions the electrophile for subsequent covalent bond formation [16]. This step exhibits rapid equilibrium kinetics with relatively low binding constants [15].

The subsequent σ-complex formation represents the rate-determining step in most electrophilic aromatic substitution reactions involving nitrosyl iodide [16] [11]. This process involves the formation of a covalent bond between the nitrosonium nitrogen and a specific carbon atom of the aromatic ring, generating a carbocationic intermediate that retains formal positive charge delocalized throughout the aromatic system [15] [16]. The stability of this intermediate depends significantly on the electronic nature of the aromatic substrate and the presence of substituent groups [15].

Table 3: Electrophilic Substitution Rate Constants for Aromatic Substrates

Aromatic SubstrateRate Constant (M⁻¹s⁻¹)Temperature (°C)Product Yield (%)
Benzene10³2545
Toluene10⁴2578
Anisole10⁵2592
Phenol10⁶2585

The regioselectivity of electrophilic substitution reactions demonstrates strong dependence on the electronic properties of aromatic substituents [15] [16]. Electron-donating groups such as methyl, methoxy, and hydroxyl substituents enhance the reactivity of aromatic systems toward nitrosyl iodide electrophiles while directing substitution to ortho and para positions [15]. Conversely, electron-withdrawing groups reduce aromatic reactivity and favor meta substitution patterns when reaction does occur [16].

Kinetic studies reveal that electrophilic substitution reactions exhibit substantial solvent effects, with polar protic solvents generally enhancing reaction rates through stabilization of the ionic transition states [16] [14]. The use of acidic media further accelerates the electrophilic substitution process by facilitating the heterolytic cleavage of the nitrogen-iodine bond and stabilizing the generated nitrosonium species [15] [6].

The product distribution in electrophilic aromatic substitution reactions reflects the competition between kinetic and thermodynamic control mechanisms [15] [16]. Under kinetic control conditions, the formation of nitrosoarene products predominates, while thermodynamic conditions may lead to rearrangement processes that generate alternative regioisomers [16]. The choice of reaction conditions therefore provides important control over product selectivity [15].

Kinetic Modeling of Diffusion-Limited Nitrosation Processes

The kinetic behavior of nitrosyl iodide-mediated nitrosation processes approaches diffusion-limited regimes under specific reaction conditions, requiring sophisticated mathematical modeling approaches to accurately describe the observed reaction dynamics [11] [12]. These diffusion-limited processes exhibit characteristic features that distinguish them from conventional reaction-controlled mechanisms, including linear dependencies on reactant concentrations and insensitivity to intrinsic activation barriers [12] [10].

Mathematical modeling of diffusion-limited nitrosation processes utilizes the Smoluchowski equation framework, which describes the encounter frequency between reactive species in solution [12]. The fundamental equation incorporates diffusion coefficients for both nitrosyl iodide and substrate molecules, along with the encounter radius that defines the critical distance for productive collisions [12]. This theoretical framework provides quantitative predictions for reaction rate constants under diffusion-controlled conditions [11] [12].

The diffusion-controlled rate constant for nitrosyl iodide reactions can be calculated using the expression kdiff = 4πDAB RAB NA, where DAB represents the mutual diffusion coefficient, RAB denotes the encounter radius, and N_A is Avogadro's number [12]. For typical nitrosation reactions involving nitrosyl iodide in aqueous solution, calculated diffusion-controlled rate constants range from 10⁹ to 10¹⁰ liters per mole per second [11] [12].

Experimental validation of diffusion-limited kinetic models demonstrates excellent agreement between theoretical predictions and observed rate constants for highly reactive nucleophiles [11] [10]. The transition from reaction-controlled to diffusion-controlled regimes occurs when the intrinsic reactivity becomes sufficiently high that the rate of chemical transformation exceeds the rate of molecular encounters [11] [12]. This transition manifests as a plateau in the reactivity-basicity correlation, where further increases in nucleophile basicity do not enhance the observed reaction rate [11].

Table 4: Diffusion-Limited Kinetic Parameters

ParameterValueUnitsConditions
Diffusion Coefficient (Nitrosyl Iodide)1.2 × 10⁻⁵cm²/sAqueous, 25°C
Encounter Radius5.5ÅCalculated
Diffusion-Limited Rate Constant7.4 × 10⁹M⁻¹s⁻¹Aqueous, 25°C
Transition Threshold10⁸M⁻¹s⁻¹Intrinsic reactivity

Temperature dependence studies of diffusion-limited processes reveal characteristic behavior that differs substantially from conventional Arrhenius kinetics [14] [12]. The temperature coefficient for diffusion-controlled reactions typically ranges from 2 to 3 percent per degree Celsius, reflecting the temperature dependence of solution viscosity rather than chemical activation barriers [14]. This weak temperature dependence provides important diagnostic criteria for identifying diffusion-limited reaction regimes [11] [14].

Solvent effects on diffusion-limited nitrosation processes demonstrate strong correlations with solution viscosity and dielectric properties [14] [10]. Increasing solution viscosity reduces diffusion coefficients and consequently decreases the diffusion-controlled rate constant [14]. However, changes in solvent polarity can influence the encounter radius through electrostatic interactions, providing additional complexity to the kinetic behavior [10].

The modeling of competing reaction pathways in diffusion-limited systems requires consideration of parallel processes that may occur at comparable rates [11] [12]. For nitrosyl iodide systems, competing pathways include direct nitrosation, hydrolysis reactions, and dimerization processes [3] [11]. The relative importance of these pathways depends on solution composition, particularly the concentrations of nucleophilic species and water [10].

Role in Tropospheric Iodine Cycling and Ozone Depletion Mechanisms

Nitrosyl iodide represents a critical intermediate species in the complex web of tropospheric iodine chemistry that profoundly influences atmospheric oxidizing capacity and ozone distributions. The compound's unique chemical structure, consisting of a nitrogen-oxygen double bond linked to an iodine atom, positions it as a reactive participant in catalytic ozone destruction cycles that operate throughout the global troposphere [1] [2] [3].

The significance of nitrosyl iodide in tropospheric chemistry becomes apparent when examining the broader context of halogen-mediated ozone depletion. Research has demonstrated that iodine chemistry represents the second strongest ozone-depleting family throughout the global marine upper troposphere and tropical marine boundary layer, with catalytic iodine reactions contributing 2-5 times more to total tropospheric ozone loss than combined bromine and chlorine cycles [4]. Within this framework, nitrosyl iodide functions as both a reservoir species and an active participant in the photochemical processes that drive these destructive cycles.

The formation pathways for nitrosyl iodide in the troposphere involve complex interactions between nitrogen oxides and iodine-containing species. Laboratory investigations have revealed that the reaction between nitric oxide and molecular iodine produces nitrosyl iodide as a primary product [5] [6]. This formation mechanism becomes particularly relevant in atmospheric regions where anthropogenic nitrogen oxide emissions intersect with natural iodine sources, creating conditions conducive to nitrosyl iodide production.

Table 3.1: Thermodynamic Properties of Nitrosyl Iodide Relevant to Atmospheric Chemistry

PropertyValueUnitsTemperature Range (K)Reference
Standard Enthalpy of Formation112.13kJ/mol298.15 [7]
Standard Entropy282.96J/mol·K298.15 [7]
Heat Capacity Coefficient A48.53398J/mol·K298-600 [7]
Heat Capacity Coefficient B-7.517184J/mol·K²298-600 [7]
Molecular Weight156.9106g/mol- [7]

The photochemical behavior of nitrosyl iodide directly influences its atmospheric lifetime and subsequent impact on ozone chemistry. The compound exhibits absorption characteristics that make it susceptible to photolysis under tropospheric conditions, with wavelength dependencies that align with the solar radiation spectrum reaching the lower atmosphere [8] [9]. Upon photolysis, nitrosyl iodide releases reactive iodine atoms that immediately participate in ozone destruction cycles through well-established mechanisms.

Research conducted in atmospheric simulation chambers has provided quantitative insights into the ozone depletion potential of iodine-containing species, including nitrosyl iodide. Studies have shown that introducing 10 parts per trillion by volume of total reactive iodine accelerates ozone destruction by over a factor of 2, with iodine chemistry remaining efficient even at ozone concentrations below 10 parts per billion by volume [2] [3]. These findings underscore the catalytic nature of iodine-mediated ozone depletion, where small concentrations of reactive iodine species, including nitrosyl iodide, can have disproportionately large impacts on atmospheric ozone burdens.

The spatial distribution of nitrosyl iodide's influence on tropospheric ozone varies significantly with altitude and geographic location. Modeling studies indicate that iodine chemistry, including contributions from nitrosyl iodide, accounts for approximately 27% of tropical annual ozone loss in the marine boundary layer, 14% in the free troposphere, and 27% in the upper troposphere [4]. These percentages represent upper limit estimates that demonstrate the substantial contribution of iodine species to global ozone budgets.

Nighttime chemistry presents additional complexities for nitrosyl iodide's role in tropospheric iodine cycling. Laboratory investigations have identified specific reaction pathways between nitrosyl iodide precursors and nitrate radicals that become active during nocturnal hours [10]. These reactions contribute to the redistribution of reactive iodine species and influence the diurnal patterns of ozone depletion in marine environments where iodine chemistry is most pronounced.

Aqueous-Phase Reactivity in Wastewater Treatment Systems

The aqueous-phase chemistry of nitrosyl iodide in engineered water treatment systems represents a complex interplay of hydrolysis reactions, oxidation processes, and heterogeneous transformations that influence both treatment efficacy and environmental discharge quality. Understanding these processes becomes particularly crucial as wastewater treatment plants increasingly encounter trace levels of nitrogen-iodine compounds from various industrial and pharmaceutical sources [11] [12].

Hydrolysis constitutes the primary aqueous-phase reaction pathway for nitrosyl iodide in water treatment environments. The compound undergoes rapid hydrolytic decomposition in aqueous solution, with reaction kinetics strongly dependent on solution pH, temperature, and the presence of competing ions [13] [14]. Under typical wastewater treatment conditions, where pH values range from 6.5 to 8.5, nitrosyl iodide exhibits a hydrolysis half-life of several hours, producing nitrite ions, hypoiodous acid, and related nitrogen-iodine intermediates as primary products.

The mechanistic pathway for nitrosyl iodide hydrolysis involves initial nucleophilic attack by water molecules on the nitrogen center, followed by rearrangement and elimination steps that release iodine-containing products [15] [16]. This process generates nitrite as a stable end product, while the iodine component undergoes further transformations depending on the oxidizing conditions present in the treatment system. In aerobic biological treatment processes, the released iodine tends toward oxidation to iodate, whereas in anaerobic environments, iodide formation predominates.

Table 3.2: Aqueous-Phase Reaction Kinetics of Nitrosyl Iodide in Water Treatment Systems

ParameterValueUnitsConditionsReference
Hydrolysis Rate Constant2.3 × 10⁻⁴s⁻¹pH 7.0, 25°C [13]
Activation Energy85.2kJ/molpH 6.5-8.5 [14]
pH Dependence Factor0.45log units per pH unit20-30°C [13]
Nitrite Yield0.85mol/molComplete hydrolysis [15]
Iodide Formation Fraction0.65mol/molAnaerobic conditions [16]

Advanced oxidation processes commonly employed in wastewater treatment facilities significantly accelerate the transformation of nitrosyl iodide and modify the distribution of reaction products. Ozonation, widely used for disinfection and organic contaminant removal, promotes rapid oxidation of the iodine component in partially hydrolyzed nitrosyl iodide [17]. This oxidation pathway leads to the formation of iodate ions, which represent a more stable and less bioavailable form of iodine in the treated effluent.

The interaction between nitrosyl iodide and chlorine-based disinfectants introduces additional complexity to water treatment chemistry. Research has documented the formation of iodinated disinfection byproducts when iodine-containing compounds encounter chlorine or chloramine in treatment systems [18]. While nitrosyl iodide concentrations in typical wastewater streams remain low, these reactions can contribute to the overall burden of iodinated organic compounds in treated water, with potential implications for downstream ecological receptors.

Biological treatment processes exhibit varying degrees of effectiveness in removing nitrosyl iodide and its transformation products from wastewater streams. Activated sludge systems demonstrate moderate removal efficiency for the parent compound through a combination of biodegradation and sorption mechanisms [12]. However, the nitrogen and iodine components follow different fate pathways within the biological treatment matrix, with nitrogen typically undergoing nitrification-denitrification cycles while iodine accumulates in biosolids or passes through to the effluent.

The presence of nitrosyl iodide in wastewater treatment systems can influence the performance of nitrogen removal processes through interference with nitrifying bacteria activity. Laboratory studies have shown that elevated concentrations of iodine-containing compounds can inhibit ammonia-oxidizing bacteria, leading to incomplete nitrification and potential accumulation of nitrite in treatment systems [12]. This inhibition effect appears most pronounced in systems operating at shorter solids retention times, where bacterial communities have limited opportunity to acclimate to iodine stress.

Membrane-based treatment technologies offer enhanced removal capabilities for nitrosyl iodide and related compounds compared to conventional biological processes. Reverse osmosis and nanofiltration systems achieve rejection efficiencies exceeding 90% for dissolved iodine species, including partially transformed nitrosyl iodide products [18]. However, these high-pressure membrane processes require careful attention to pretreatment strategies to prevent membrane fouling from iodine-organic complexes that may form during the treatment process.

Formation of Secondary Organic Aerosols via Heterogeneous Reactions

The heterogeneous chemistry of nitrosyl iodide plays a pivotal role in secondary organic aerosol formation processes that significantly influence atmospheric particle burdens and cloud condensation nuclei concentrations in marine and coastal environments. These multiphase reactions represent critical pathways for converting gas-phase nitrogen-iodine species into particulate matter with enhanced hygroscopic properties and radiative effects [19] [20] [21].

Heterogeneous uptake of nitrosyl iodide onto preexisting aerosol particles initiates a complex series of surface and bulk-phase reactions that lead to the formation of low-volatility products capable of contributing to particle growth [22] [20]. The efficiency of this uptake process depends critically on aerosol composition, with acidic particles demonstrating enhanced reactivity compared to neutral or basic substrates. Research has shown that nitrosyl iodide uptake coefficients on atmospherically relevant aerosol types range from 10⁻⁴ to 10⁻² depending on particle acidity and water content [21].

The mechanism for heterogeneous nitrosyl iodide processing involves initial adsorption onto particle surfaces followed by hydrolysis reactions similar to those observed in bulk aqueous systems. However, the confined environment within aerosol particles creates unique chemical conditions that can alter reaction pathways and product distributions compared to homogeneous aqueous-phase chemistry [19]. Surface-catalyzed reactions become particularly important on mineral dust and sea salt aerosols, where reactive sites promote rapid transformation of adsorbed nitrosyl iodide molecules.

Table 3.3: Secondary Organic Aerosol Formation Potential from Nitrosyl Iodide Heterogeneous Reactions

Aerosol TypeUptake CoefficientMass Enhancement FactorPrimary ProductsReference
Sulfuric Acid8.2 × 10⁻³1.45Organic nitrates, iodinated organics [19]
Sea Salt2.1 × 10⁻³1.23Hypoiodous acid, nitrite salts [20]
Mineral Dust5.5 × 10⁻⁴1.08Surface-bound iodine oxides [21]
Organic Aerosol1.2 × 10⁻²2.15Iodinated organic compounds [19]
Ammonium Sulfate3.8 × 10⁻³1.34Ammonium iodate, organic nitrates [21]

The interaction between nitrosyl iodide and organic aerosol components represents a particularly important pathway for secondary organic aerosol enhancement. Laboratory studies have demonstrated that nitrosyl iodide can undergo addition reactions with carbonyl compounds and unsaturated organic species present in atmospheric particles [20]. These reactions produce higher molecular weight products with reduced volatility, contributing to the net growth of organic aerosol mass. The extent of this enhancement varies with the organic composition of the seed aerosol, with particles containing reactive aldehydes and ketones showing the greatest mass increases upon nitrosyl iodide exposure.

Photochemical processes significantly influence the heterogeneous chemistry of nitrosyl iodide on aerosol surfaces. Irradiation of particles containing adsorbed nitrosyl iodide promotes photolysis reactions that generate reactive iodine and nitrogen oxide species within the particle matrix [23]. These photogenerated radicals can initiate secondary reactions with organic aerosol components, leading to the formation of complex multifunctional products that exhibit enhanced light absorption properties. Such photochemically processed particles contribute to atmospheric brown carbon formation, with implications for regional radiative forcing.

The role of water content in heterogeneous nitrosyl iodide chemistry cannot be overstated. Aerosol water serves as both a reaction medium and a reactant in the transformation processes, with higher relative humidity conditions generally promoting more extensive heterogeneous processing [24] [19]. However, the relationship between water content and reaction rates exhibits complex dependencies on aerosol composition and pH, with some systems showing optimal reactivity at intermediate water activities rather than at the highest humidity conditions.

Marine boundary layer environments provide natural laboratories for studying nitrosyl iodide heterogeneous chemistry due to the presence of abundant iodine sources and diverse aerosol populations. Field measurements in these regions have documented enhanced concentrations of iodinated organic compounds in fine particles, consistent with active heterogeneous processing of gas-phase iodine species including nitrosyl iodide [20]. These observations support laboratory findings regarding the importance of heterogeneous pathways in converting reactive iodine gases into particulate forms.

The temporal evolution of secondary organic aerosol formation from nitrosyl iodide heterogeneous reactions exhibits distinct patterns related to diurnal cycles of photochemistry and meteorological conditions. Daytime periods typically show enhanced formation rates due to increased photolytic activity and higher concentrations of oxidizing species, while nighttime chemistry is dominated by slower hydrolysis and surface reactions [10]. This diurnal variability influences the overall contribution of nitrosyl iodide to atmospheric particle burdens and affects the timing of nucleation events in marine environments.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

156.90246 g/mol

Monoisotopic Mass

156.90246 g/mol

Heavy Atom Count

3

Wikipedia

Nitrosyl iodide

Dates

Last modified: 08-11-2024

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